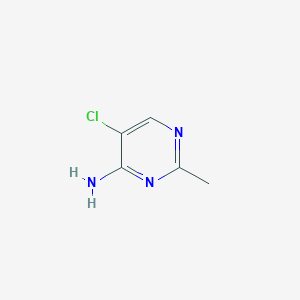

5-Chloro-2-methylpyrimidin-4-amine

Overview

Description

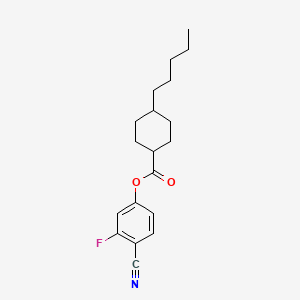

5-Chloro-2-methylpyrimidin-4-amine is a chemical compound with the CAS Number: 438249-95-7 . It has a molecular weight of 143.58 and its IUPAC name is 5-chloro-2-methyl-4-pyrimidinamine . It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6ClN3/c1-3-8-2-4(6)5(7)9-3/h2H,1H3,(H2,7,8,9) . The InChI key is OJQYZICTUHBDSJ-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyrimidinamines, the class of compounds to which it belongs, are known to be involved in various chemical reactions . For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

Molecular Docking and Experimental Analysis

A study highlighted the significance of a related molecule, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, in treating hypertension through its role as a potential I₁ imidazoline receptor agonist. Experimental and theoretical analyses (DFT, FT-IR, FT-Raman, and NMR) confirmed the molecule's structure and electronic properties. Additionally, the study delved into the molecule's molecular stability, charge distribution, and biological activity potential, suggesting its application in pharmacological research (S. Aayisha et al., 2019).

Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives

Another research explored the transformation of related pyrimidine derivatives into thiazolo[4,5-d]pyrimidine derivatives, showcasing an innovative pathway for synthesizing novel compounds. These derivatives have potential applications in developing new pharmaceutical agents (M. Bakavoli et al., 2006).

Regioselective Reactions for Compound Synthesis

A regioselective displacement reaction involving 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia was studied, yielding 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product. This research provides valuable insights into the synthesis of substituted aminopyrimidines, indicating the compound's utility in organic synthesis and chemical research (A. Doulah et al., 2014).

Halogen Bonding in Molecular Design

Investigating the halogen bonding between a specific ligand and the pyruvate dehydrogenase complex E1 component, a study demonstrated the structural and electronic analysis of 5-((4-((4-chlorophenoxy)methyl)-5-iodo-1H-1,2,3-triazol-1-yl)methyl)-2-methylpyrimidin-4-amine (PA-1). This research is crucial for understanding molecular interactions and designing more potent inhibitors for biological and medicinal applications (Junbo He et al., 2020).

Catalytic Amination for Chemical Synthesis

A study on the amination of polyhalopyridines catalyzed by a palladium-Xantphos complex provided insights into chemoselective synthesis techniques, which are fundamental in creating complex molecules for pharmaceutical research and development (Jianguo Ji et al., 2003).

Safety and Hazards

Future Directions

While specific future directions for 5-Chloro-2-methylpyrimidin-4-amine are not available, the field of pyrimidinamines is a hot topic in the pesticide field due to their excellent biological activity . With the increasing evolution of pesticide resistance, pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides .

Relevant Papers The relevant papers for this compound include studies on the design, synthesis, and fungicidal activity of pyrimidinamine derivatives . These papers provide valuable insights into the properties and potential applications of this compound and related compounds .

Mechanism of Action

Target of Action

It is known that pyrimidine derivatives, such as 5-chloro-2-methylpyrimidin-4-amine, have a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Mode of Action

It can be inferred from the general properties of pyrimidine derivatives that they interact with their targets to inhibit the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

Given the anti-inflammatory properties of pyrimidine derivatives, it can be inferred that the compound may affect pathways related to inflammation and immune response .

Result of Action

Given the compound’s anti-inflammatory properties, it can be inferred that it may result in the reduction of inflammation and related symptoms .

properties

IUPAC Name |

5-chloro-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-8-2-4(6)5(7)9-3/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQYZICTUHBDSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627918 | |

| Record name | 5-Chloro-2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

438249-95-7 | |

| Record name | 5-Chloro-2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane](/img/structure/B1603043.png)

![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1603051.png)